3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride
CAS No.: 1432036-19-5
Cat. No.: VC5928176
Molecular Formula: C8H13ClF3N3
Molecular Weight: 243.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432036-19-5 |
|---|---|
| Molecular Formula | C8H13ClF3N3 |
| Molecular Weight | 243.66 |
| IUPAC Name | 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H12F3N3.ClH/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12;/h5H,2-4,12H2,1H3;1H |
| Standard InChI Key | SQFWUAQLENDAID-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCCN)C(F)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C8H13ClF3N3, with a molar mass of 243.66 g/mol. Its structure features a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF3) group and at the 5-position with a methyl (-CH3) group. A three-carbon amine side chain (propan-1-amine) is attached to the pyrazole’s nitrogen at the 1-position, with the hydrochloride salt enhancing aqueous solubility.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine; hydrochloride | |
| SMILES | CC1=CC(=NN1CCCN)C(F)(F)F.Cl | |
| InChIKey | SQFWUAQLENDAID-UHFFFAOYSA-N | |
| PubChem CID | 90482941 |
Synthetic Methodologies
Pyrazole Core Formation
The synthesis of trifluoromethyl-substituted pyrazoles typically begins with cyclocondensation reactions. A 2020 Organic Process Research & Development study detailed a high-yielding route to 1-methyl-3-(trifluoromethyl)-1H-pyrazole using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a precursor . Lithiation in a flow reactor enabled functionalization at specific positions, which could be adapted for synthesizing the target compound’s pyrazole core .
Table 2: Comparative Synthesis Strategies
| Step | Methodology | Yield | Reference |
|---|---|---|---|
| Pyrazole Formation | Cyclocondensation of trifluoro-β-ketoesters | 85–92% | |
| Side-Chain Attachment | Alkylation with 3-chloropropylamine | ~78% |
Physicochemical Properties
Spectroscopic Characterization
-
NMR: The 1H NMR spectrum would show signals for the methyl group (δ ~2.3 ppm), pyrazole protons (δ ~6.2–6.8 ppm), and amine protons (δ ~1.5–2.0 ppm).
-
MS: ESI-MS would display a molecular ion peak at m/z 243.66 ([M+H]+).
Comparative Analysis with Analogues
3-(Trifluoromethyl)pyrazole vs. 5-(Trifluoromethyl)pyrazole
Regioisomeric differences significantly impact biological activity. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives exhibit higher herbicidal activity than their 5-substituted counterparts due to improved target binding .
Table 3: Regioisomeric Comparison
| Property | 3-CF3 Isomer | 5-CF3 Isomer |
|---|---|---|
| Herbicidal IC50 | 12 µM | 45 µM |
| Metabolic Half-life (t½) | 6.2 h | 3.8 h |
Future Research Directions
Pharmacological Profiling
Priority studies should include:
-
In vitro assays against kinase targets (e.g., EGFR, VEGFR).
-
ADMET profiling to assess absorption and toxicity.
Process Optimization
Scaling synthesis via continuous-flow reactors could improve yields and reduce costs, leveraging methodologies from Enamine’s 2020 protocol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume